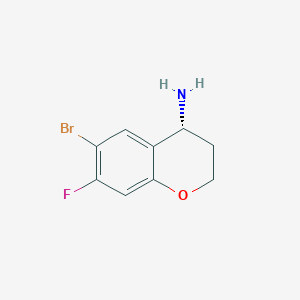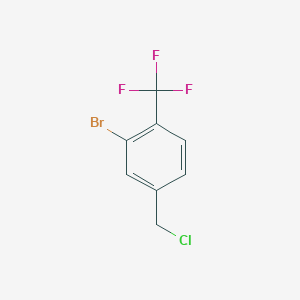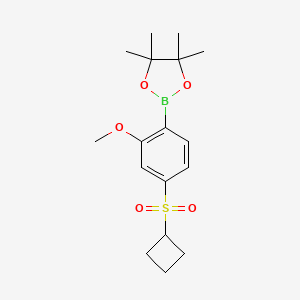
2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronate ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a suitable phenyl sulfone compound. The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. Common reagents include boronic acids, sulfonyl chlorides, and methoxyphenyl derivatives. The reaction is usually catalyzed by a palladium catalyst and requires a base such as potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents are used for the reduction of the sulfonyl group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.
Major Products
The major products formed from these reactions include boronic acids, sulfides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Research is ongoing into the use of boronate esters in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The sulfonyl group can participate in various chemical reactions, enhancing the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
Cyclobutylsulfonyl Chloride: A related sulfonyl compound with different reactivity.
Methoxyphenylboronic Acid: A compound with similar functional groups but different structural arrangement.
Uniqueness
2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronate ester and a sulfonyl group, which provides a versatile platform for various chemical transformations. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
属性
分子式 |
C17H25BO5S |
|---|---|
分子量 |
352.3 g/mol |
IUPAC 名称 |
2-(4-cyclobutylsulfonyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO5S/c1-16(2)17(3,4)23-18(22-16)14-10-9-13(11-15(14)21-5)24(19,20)12-7-6-8-12/h9-12H,6-8H2,1-5H3 |
InChI 键 |
CLAKAOOIZDHVLF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C3CCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


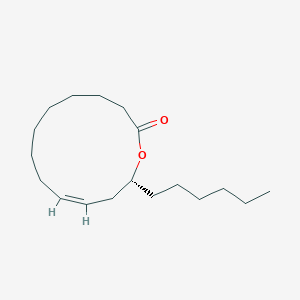
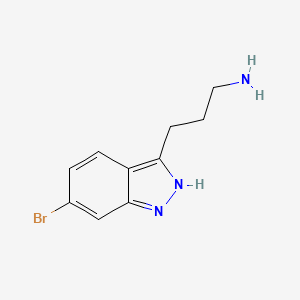
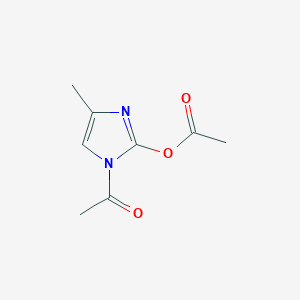

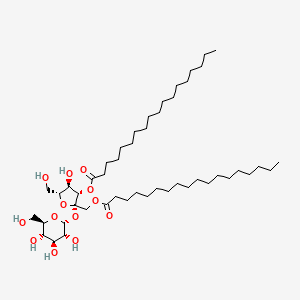
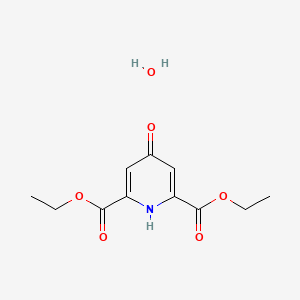
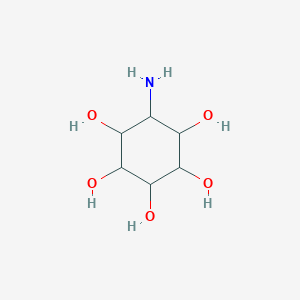



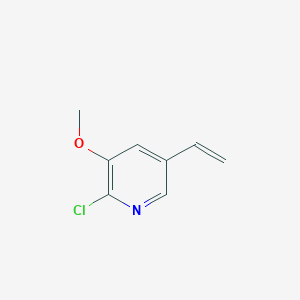
![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
